

RP-HPLC method development for Saxagliptin Hydrate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Saxagliptin Hydrate	
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An Application Note for the Quantification of **Saxagliptin Hydrate** using a Validated RP-HPLC Method.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of **Saxagliptin Hydrate** in bulk drug and pharmaceutical dosage forms. The method is developed based on established literature and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic solvent, providing a simple, precise, and reliable analytical tool for quality control and routine analysis.

Introduction

Saxagliptin is a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[5] It works by increasing the levels of incretin hormones, which help regulate blood glucose.[6] Given its critical role in diabetes management, it is imperative to have a reliable and accurate analytical method to ensure the quality, efficacy, and safety of pharmaceutical formulations containing Saxagliptin. This document provides a detailed protocol for a stability-indicating RP-HPLC method for the



quantification of **Saxagliptin Hydrate**. The method has been validated for specificity, linearity, accuracy, precision, and robustness.[1][6][7]

Chemical Information

- Chemical Name: (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, hydrate.[8]
- Molecular Formula: C₁₈H₂₅N₃O₂ · H₂O.[9]
- Molecular Weight: 333.43 g/mol .[8][9]
- Solubility: Soluble in Dimethyl sulfoxide (DMSO).[9]

Experimental ProtocolInstrumentation and Materials

- HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[5]
- Column: Kromasil or Enable C18 (250 mm x 4.6 mm, 5 μm particle size).[2][6][10]
- Software: OpenLab, ChemStation, or equivalent chromatography data acquisition software.
- Reagents:
 - Saxagliptin Hydrate Reference Standard
 - Acetonitrile (HPLC Grade)
 - Methanol (HPLC Grade)
 - Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
 - Ortho-Phosphoric Acid (OPA) (AR Grade)
 - Water (HPLC Grade/Milli-Q)



Chromatographic Conditions

The optimized chromatographic conditions for the analysis are summarized in the table below.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	0.05 M KH ₂ PO ₄ Buffer (pH adjusted to 4.5 with OPA) : Acetonitrile (60:40 v/v)[10]
Flow Rate	1.0 mL/min[1][2][11]
Detection Wavelength	225 nm[12]
Injection Volume	10 μL[2][5]
Column Oven Temperature	30°C[1][2]
Run Time	Approximately 10 minutes

Solution Preparation

- Buffer Preparation (0.05M KH₂PO₄): Dissolve approximately 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using diluted orthophosphoric acid. Filter the solution through a 0.45 μm membrane filter and degas.
- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 60:40 (v/v).
 Degas the mixture by sonication for 15 minutes.
- Standard Stock Solution (100 μg/mL): Accurately weigh and transfer 10 mg of **Saxagliptin Hydrate** reference standard into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate to dissolve. Make up the volume to the mark with the mobile phase.
- Sample Solution Preparation (for a 5 mg tablet): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 5 mg of Saxagliptin into a 50 mL volumetric flask. Add 30 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 μm syringe filter before injection.



Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines.[13][14]

System Suitability

Before sample analysis, the suitability of the chromatographic system is evaluated. A standard solution is injected six times, and the system suitability parameters are calculated.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates (N)	> 2000
% RSD of Peak Areas	≤ 2.0%

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.[4] Forced degradation studies are performed under various stress conditions to demonstrate the stability-indicating nature of the method.[1][15][16]

- Acid Degradation: Sample treated with 0.1N HCl at 60°C for 24 hours.[15]
- Base Degradation: Sample treated with 0.1N NaOH at 60°C for 24 hours.[15]
- Oxidative Degradation: Sample treated with 30% H₂O₂ at 60°C for 2 hours.
- Thermal Degradation: Sample exposed to 105°C for 24 hours.[5]
- Photolytic Degradation: Sample exposed to UV light for 7 days.[5]

The method is considered specific if the Saxagliptin peak is well-resolved from any degradation product peaks.

Linearity and Range



The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4]

- Procedure: Prepare a series of at least five concentrations of Saxagliptin from the stock solution, typically ranging from 10-60 μg/mL.[6][7]
- Analysis: Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).
- Acceptance Criteria: R² ≥ 0.999.[7]

Accuracy (% Recovery)

Accuracy is the closeness of the test results to the true value.[3] It is determined by applying the method to samples to which known amounts of analyte have been added (spiking).

- Procedure: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
- Analysis: Calculate the percentage recovery for each replicate.
- Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.[12]

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[17]

- Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day, under the same experimental conditions.
- Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or different equipment.
- Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.[5][12]

Limit of Detection (LOD) and Limit of Quantification (LOQ)



LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

- LOD = $3.3 \times (\sigma / S)$
- LOQ = $10 \times (\sigma / S)$
 - \circ Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.
- Typical Values: For Saxagliptin, LOD and LOQ have been reported as approximately 0.58 μg/mL and 1.76 μg/mL, respectively.[6][7]

Robustness

Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

- Procedure: Introduce small changes to the method, such as:
 - Flow Rate (± 0.1 mL/min)
 - Mobile Phase Composition (e.g., ±2% organic phase)
 - Column Temperature (± 2°C)
 - pH of the buffer (± 0.2 units)
- Analysis: Evaluate the impact on system suitability parameters.
- Acceptance Criteria: System suitability parameters should remain within the acceptance criteria.

Data Presentation: Summary of Validation Parameters

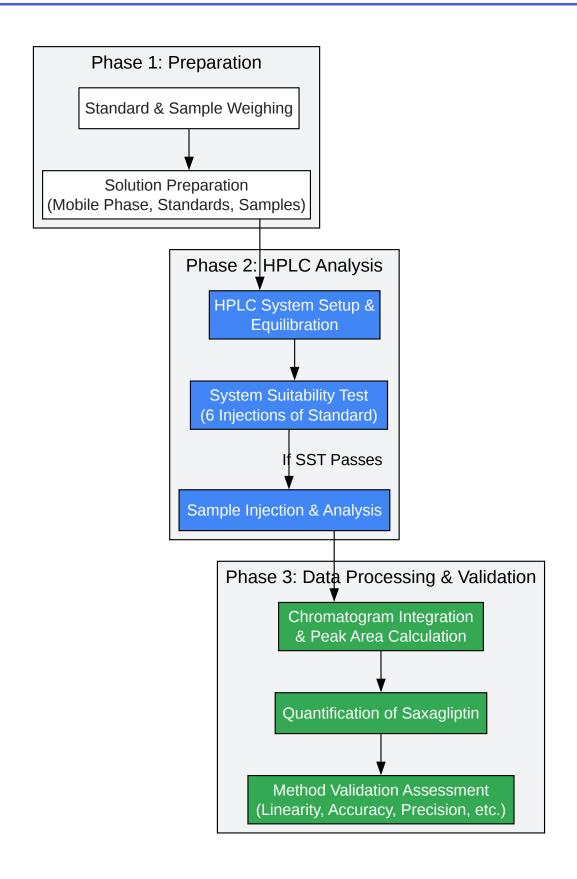
The following table summarizes the acceptance criteria for the validation of the analytical method.



Validation Parameter	Acceptance Criteria	Typical Results (from literature)
Specificity	No interference at the retention time of the analyte.	The method is specific and stability-indicating.[16]
Linearity (R²)	≥ 0.999	0.9996[1]
Range	10 - 60 μg/mL	10 - 50 μg/mL[6]
Accuracy (% Recovery)	98.0% - 102.0%	98.51% - 100.80%[2]
Precision (% RSD)		
- Repeatability	≤ 2.0%	< 1.0%[2]
- Intermediate Precision	≤ 2.0%	< 1.5%[4]
LOD	-	~0.57 μg/mL
LOQ	-	~1.89 µg/mL[15]
Robustness	System suitability criteria must be met.	The method is robust against minor changes.[18]

Visualizations Experimental Workflow



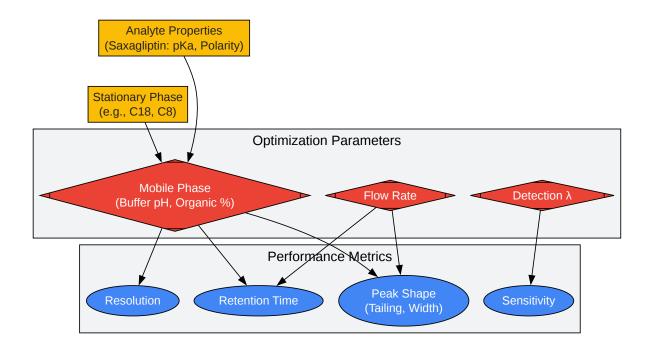


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Caption: Workflow for RP-HPLC quantification of Saxagliptin Hydrate.



HPLC Method Development Logic



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- To cite this document: BenchChem. [RP-HPLC method development for Saxagliptin Hydrate quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612269#rp-hplc-method-development-for-saxagliptin-hydrate-quantification]

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